
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide is a synthetic compound known for its unique structural properties. It features a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group attached to the ring. The compound is chiral, meaning it has non-superimposable mirror images, and the “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
準備方法
The synthesis of rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed depend on the specific reaction pathway chosen.
科学的研究の応用
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism by which rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the carboxamide group’s ability to form hydrogen bonds play crucial roles in these interactions. The specific pathways involved depend on the biological context in which the compound is used.
類似化合物との比較
Similar compounds to rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide include:
rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: This compound also features a cyclohexane ring and a carboxylic acid group, but with different substituents.
rac-(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar in structure but with a methoxycarbonyl group instead of a carboxamide.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the carboxamide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(1S,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(8)11(13)12-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m1/s1 |
InChIキー |
BCXSTAHNWKWQEX-SCZZXKLOSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]1C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC1CC1C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


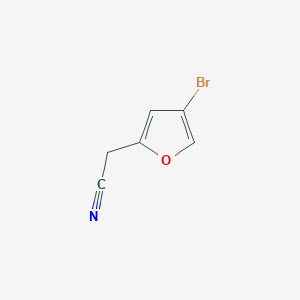
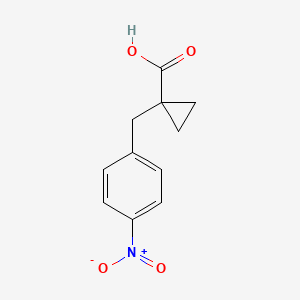
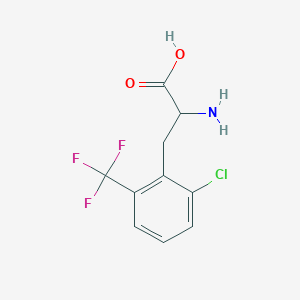
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)

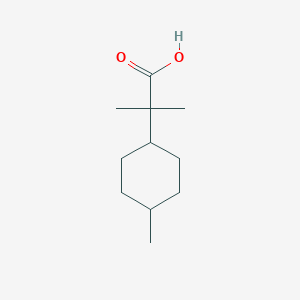
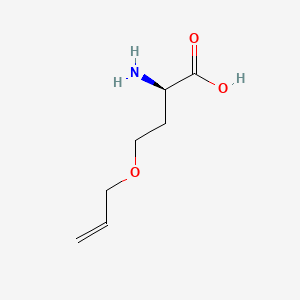
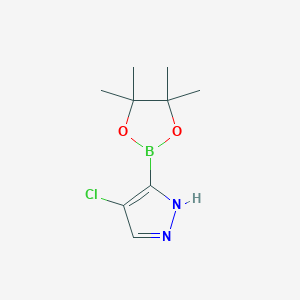
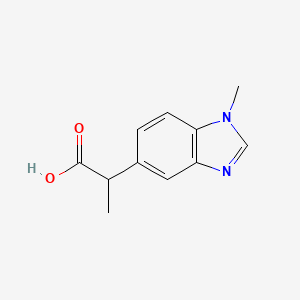
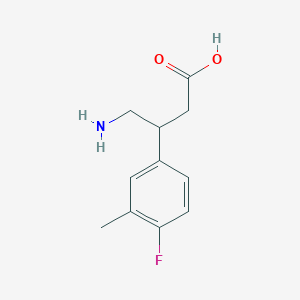
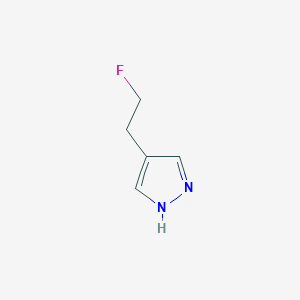
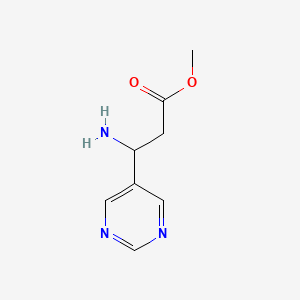
![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
